5-oxo-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
5-oxo-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a trifluoromethoxyphenyl group and a thiazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and a suitable aldehyde, under acidic or basic conditions to form the thiazolopyrimidine ring.
Introduction of the Trifluoromethoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a trifluoromethoxyphenyl halide reacts with the thiazolopyrimidine intermediate.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of catalysts to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-oxo-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound has shown promise as a potential therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development. Studies have explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its trifluoromethoxy group imparts unique chemical characteristics that can be exploited in various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of 5-oxo-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-oxo-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- 5-oxo-N-(4-(methoxy)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Uniqueness
Compared to similar compounds, 5-oxo-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to the presence of the trifluoromethoxy group
Properties
IUPAC Name |
5-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O3S/c15-14(16,17)23-9-3-1-8(2-4-9)19-11(21)10-7-18-13-20(12(10)22)5-6-24-13/h1-4,7H,5-6H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWZUOWHYPGPHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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